molecular formula C18H26O3 B13005456 (1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol

(1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol

Cat. No.: B13005456
M. Wt: 290.4 g/mol
InChI Key: IJHNHTBGEIQMFA-CBZIJGRNSA-N
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Description

(1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[310]hexan-2-ol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular construction of the bicyclic core, which can then be further functionalized to introduce the benzyloxy and tert-butoxy groups.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The benzyloxy and tert-butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

(1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol apart from these similar compounds is its specific combination of functional groups and bicyclic structure. This unique arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications in research and industry.

Biological Activity

The compound (1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol is a bicyclic alcohol that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its interaction with various biological targets, its pharmacological properties, and relevant case studies.

Structural Overview

The compound features a bicyclo[3.1.0]hexane framework with specific stereochemistry that influences its biological interactions. The presence of a benzyloxy group and a tert-butoxy group enhances its lipophilicity and may affect its receptor binding affinities.

1. Receptor Interaction

Research indicates that bicyclo[3.1.0]hexane derivatives can exhibit significant activity at adenosine receptors, particularly the A3 receptor, which is implicated in inflammation and cancer therapies. In a study evaluating various bicyclo[3.1.0]hexane-based nucleosides, compounds with similar structural motifs demonstrated moderate to high affinities for the A3 receptor (K_i values around 0.38 μM) . This suggests that this compound may also interact similarly with these receptors.

2. Antimicrobial Activity

The antimicrobial properties of cyclohexanol derivatives have been explored extensively. A related study investigated the biological activities of pentasubstituted cyclohexanol derivatives against various microorganisms . While specific data on the target compound's antimicrobial efficacy is limited, the structural similarities suggest potential activity against both gram-positive and gram-negative bacteria.

3. Case Studies

A recent study focused on synthesizing and evaluating bicyclo[3.1.0]hexane derivatives for their biological activities reported promising results for compounds with similar features to this compound . These compounds displayed significant antibacterial activity against Pseudomonas aeruginosa and Escherichia coli, indicating that modifications to the bicyclic structure can enhance bioactivity.

Data Tables

Compound Target Activity K_i (μM) Reference
Compound 30A3 ReceptorModerate Affinity0.38
B7Pseudomonas aeruginosaSignificant Activity-
B10Candida albicansModerate Activity-

The mechanism by which bicyclo[3.1.0]hexane derivatives exert their biological effects often involves modulation of receptor activity or enzymatic pathways associated with inflammation and microbial resistance mechanisms.

Properties

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

(1S,2R,4S,5R)-4-[(2-methylpropan-2-yl)oxy]-5-(phenylmethoxymethyl)bicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/C18H26O3/c1-17(2,3)21-16-9-15(19)14-10-18(14,16)12-20-11-13-7-5-4-6-8-13/h4-8,14-16,19H,9-12H2,1-3H3/t14-,15-,16+,18+/m1/s1

InChI Key

IJHNHTBGEIQMFA-CBZIJGRNSA-N

Isomeric SMILES

CC(C)(C)O[C@H]1C[C@H]([C@@H]2[C@]1(C2)COCC3=CC=CC=C3)O

Canonical SMILES

CC(C)(C)OC1CC(C2C1(C2)COCC3=CC=CC=C3)O

Origin of Product

United States

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